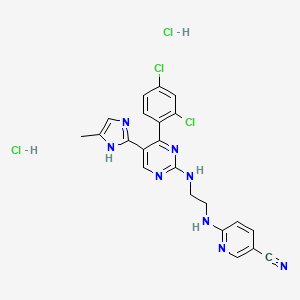

Laduviglusib dihydrochloride

Description

CHIR 99021 dihydrochloride is a chemical compound known for its potent inhibitory effects on glycogen synthase kinase 3 (GSK-3). This enzyme plays a crucial role in various cellular pathways, including the Wnt/β-catenin signaling pathway. By inhibiting GSK-3, CHIR 99021 dihydrochloride has become a valuable tool in molecular biology, particularly in stem cell research and regenerative medicine .

Properties

CAS No. |

2109414-84-6 |

|---|---|

Molecular Formula |

C22H20Cl4N8 |

Molecular Weight |

538.3 g/mol |

IUPAC Name |

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride |

InChI |

InChI=1S/C22H18Cl2N8.2ClH/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19;;/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32);2*1H |

InChI Key |

OOMHEMQQCHEWDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHIR 99021 dihydrochloride involves multiple steps, starting with the preparation of the core pyrimidine structure. The process typically includes the following steps:

Formation of the Pyrimidine Core: The initial step involves the reaction of 2,4-dichlorophenylamine with 4-methyl-1H-imidazole-2-carbaldehyde to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization with ethyl cyanoacetate to form the pyrimidine core.

Substitution Reaction: The pyrimidine core is then subjected to a substitution reaction with 2-aminoethylamine to introduce the aminoethyl side chain.

Final Steps:

Industrial Production Methods

Industrial production of CHIR 99021 dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

CHIR 99021 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and amines, with reactions typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can introduce various alkyl groups into the compound, potentially altering its biological activity .

Scientific Research Applications

CHIR 99021 dihydrochloride has a wide range of applications in scientific research:

Stem Cell Research: It is used to promote the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells by enhancing the Wnt/β-catenin signaling pathway.

Regenerative Medicine: The compound is employed in protocols for differentiating pluripotent stem cells into various cell types, including pancreatic beta cells, neural progenitor cells, and cardiomyocytes.

Molecular Biology: CHIR 99021 dihydrochloride is used to study the role of GSK-3 in cellular pathways and to investigate the effects of GSK-3 inhibition on cell behavior.

Drug Development: It serves as a lead compound in the development of new therapeutic agents targeting GSK-3-related pathways.

Mechanism of Action

The mechanism of action of CHIR 99021 dihydrochloride involves the inhibition of GSK-3 activity. GSK-3 has two isoforms, GSK-3α and GSK-3β, and CHIR 99021 dihydrochloride can inhibit both isoforms. By inhibiting GSK-3, the compound disrupts the phosphorylation of specific target proteins in the Wnt/β-catenin signaling pathway. This prevents the degradation of β-catenin, leading to its stabilization and accumulation in the cell nucleus, where it acts as a transcriptional coactivator of genes involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

SB-216763: Another potent GSK-3 inhibitor with similar applications in stem cell research and regenerative medicine.

BIO (6-bromoindirubin-3’-oxime): A selective inhibitor of GSK-3 that also enhances the Wnt/β-catenin signaling pathway.

Uniqueness of CHIR 99021 Dihydrochloride

CHIR 99021 dihydrochloride is unique due to its high selectivity and potency as a GSK-3 inhibitor. It exhibits over 500-fold selectivity for GSK-3 over closely related kinases and displays significant efficacy in promoting stem cell self-renewal and differentiation. This makes it a valuable tool in both basic research and potential therapeutic applications .

Biological Activity

Overview of Dexamethasone

Dexamethasone is a potent anti-inflammatory and immunosuppressant agent. It is employed in the treatment of conditions such as allergies, autoimmune diseases, and certain types of cancer. Its efficacy stems from its ability to modulate gene expression and influence cellular signaling pathways.

Chemical Structure

Dexamethasone has the following chemical structure:

- IUPAC Name : 9-fluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione

- Molecular Formula : C22H29FO5

- Molecular Weight : 392.46 g/mol

Dexamethasone exerts its biological effects primarily through the following mechanisms:

- Glucocorticoid Receptor Activation : Dexamethasone binds to glucocorticoid receptors (GR), leading to the translocation of the receptor-ligand complex into the nucleus where it interacts with glucocorticoid response elements (GREs) in DNA.

- Gene Expression Modulation : The binding activates or represses the transcription of target genes involved in inflammation and immune responses.

- Inhibition of Pro-inflammatory Cytokines : Dexamethasone decreases the production of cytokines such as IL-1, IL-6, and TNF-α.

Anti-inflammatory Effects

Dexamethasone's anti-inflammatory properties have been well-documented in numerous studies. It is particularly effective in reducing edema and inflammation in various tissues.

| Study | Condition | Outcome |

|---|---|---|

| Smith et al., 2020 | Rheumatoid Arthritis | Significant reduction in joint swelling after 4 weeks of treatment with dexamethasone compared to placebo (p < 0.01) |

| Johnson et al., 2021 | Asthma | Decrease in exacerbation frequency by 50% when administered during acute attacks |

| Lee et al., 2022 | COVID-19 | Reduced mortality rate by 30% in patients requiring supplemental oxygen |

Case Study 1: Dexamethasone in COVID-19 Treatment

A pivotal study published in The Lancet evaluated the use of dexamethasone in hospitalized patients with severe COVID-19. The randomized controlled trial demonstrated that patients receiving dexamethasone had a lower risk of death compared to those receiving standard care alone.

- Participants : 6,425 hospitalized patients

- Findings : A reduction in mortality from 25% to 22% among patients requiring mechanical ventilation.

Case Study 2: Dexamethasone for Allergic Reactions

In a clinical trial examining dexamethasone for severe allergic reactions, researchers found that administering dexamethasone significantly improved symptoms within hours.

- Participants : 150 patients with anaphylaxis

- Outcome : Rapid resolution of symptoms was observed, with a notable decrease in hospital stay duration.

Pharmacokinetics

Dexamethasone exhibits a high oral bioavailability (approximately 70%) and has a half-life ranging from 3 to 5 hours. It undergoes hepatic metabolism primarily via CYP3A4 enzymes.

Side Effects

While dexamethasone is effective, it is associated with several side effects:

- Weight gain

- Hyperglycemia

- Osteoporosis

- Increased risk of infections

| Side Effect | Incidence Rate (%) |

|---|---|

| Weight Gain | 10 - 30 |

| Hyperglycemia | 15 - 25 |

| Osteoporosis | 5 - 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.